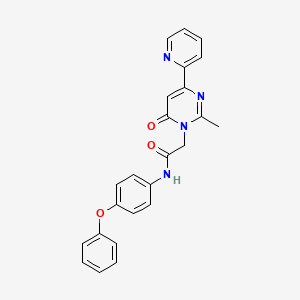

2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3/c1-17-26-22(21-9-5-6-14-25-21)15-24(30)28(17)16-23(29)27-18-10-12-20(13-11-18)31-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKABYSXYGVAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide

- Structural Difference: Replacement of the oxygen atom in the pyrimidinone ring with a sulfur atom (thio group).

- Synthesis: Yield of 60%, with a melting point of 224–226°C.

2-(3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide

- Structural Difference: A benzyl group at position 3 of the pyrimidinone ring instead of the pyridin-2-yl group.

- Synthesis : Utilizes K₂CO₃ and DMF under reflux, followed by flash chromatography .

- Implications : The benzyl group introduces steric bulk, which may hinder binding to flat enzymatic pockets but improve stability against metabolic oxidation.

2-[3-[5-(4-Bromophenoxy)pentyl]-5-iodo-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-N-(4-phenoxyphenyl)acetamide

Antiviral Potential

Enzyme Inhibition

- Pyridazinone derivatives (e.g., compound 26 in ) with sulfamoyl groups exhibit potent PRMT5 inhibition (IC₅₀ < 100 nM), whereas the target compound’s pyrimidinone core may favor alternative kinase targets.

Physicochemical Properties

Pharmacokinetic and Toxicity Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.